molecular formula C19H15ClN2O4 B1679244 Rebamipide CAS No. 111911-87-6

Rebamipide

Numéro de catalogue B1679244
Numéro CAS: 111911-87-6
Poids moléculaire: 370.8 g/mol
Clé InChI: ALLWOAVDORUJLA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Rebamipide is an amino acid derivative of 2-(1H)-quinolinone and is used for mucosal protection, healing of gastroduodenal ulcers, and treatment of gastritis . It works by enhancing mucosal defense, scavenging free radicals, and temporarily activating genes encoding cyclooxygenase-2 . It is used in a number of Asian countries including Japan, South Korea, China, and India .


Synthesis Analysis

Rebamipide can be prepared via solvent crystallization . Four solvates of Rebamipide, including dimethyl sulfoxide solvate (RBM/DMSO), dichloromethane solvate (RBM/CH2Cl2), hydrate (RBM/H2O), and hemiethanol hemihydrate, were prepared via this method .


Molecular Structure Analysis

Rebamipide has a molar mass of 370.79 g·mol−1 . Single crystals of RBM/DMSO and RBM/CH2Cl2 were successfully obtained at 4 °C . These solid forms were both monoclinic with the space group P21/c .


Chemical Reactions Analysis

Rebamipide solvates showed similarities in hydrogen bonds but exhibited differences in subtle intermolecular interactions . RBM/CH2Cl2 transformed into a novel solid form (form 3) after solvent removal and transformed into another solid form (form 4) when heated at 220 °C .


Physical And Chemical Properties Analysis

Rebamipide has different solid forms, each with significantly different physicochemical properties, including solubility, dissolution rate, stability, and bioavailability . The stability results indicated that RBM/H2O, form 3, and form 4 showed good stability at 40 °C and 75% relative humidity .

Applications De Recherche Scientifique

Gastrointestinal Applications

  • Gastroprotective Mechanisms : Rebamipide stimulates prostaglandin and mucus glycoprotein synthesis, inhibits reactive oxygen species, inflammatory cytokines, chemokines, and neutrophil activation. This enhances ulcer healing and reduces recurrence rates (Arakawa et al., 2005).
  • Inflammatory Bowel Disease : Rebamipide has shown efficacy against experimental colitis in animal models, suggesting potential benefits in human ulcerative colitis treatment. This effect is attributed to its inhibition of inflammatory cytokine-mediated granulocyte infiltration (Kishimoto et al., 2000).

Ophthalmic Applications

  • Dry Eye Syndrome : Rebamipide increases corneal and conjunctival mucin-like substances, improving ocular surface injury and tear stability, making it effective for severe dry eye treatment and other ocular surface disorders (Kashima et al., 2014).

Hepatoprotective Effects

  • Hepatic Ischemia/Reperfusion Injury : Rebamipide demonstrates hepatoprotective activities in hepatic ischemia/reperfusion models, suggesting potential therapeutic applications for liver injuries (Gendy et al., 2017).

Anticancer Potential

  • Gastric Cancer : Rebamipide exhibits inhibitory action on gastric cancer growth. It downregulates phospholipase D, which is overexpressed in various cancers, contributing to the inhibition of inflammation and proliferation in gastric cancer cells (Kang et al., 2010).

Urological Applications

  • Bladder Inflammation and Overactivity : In animal models, the intravesical application of rebamipide has shown effectiveness in reducing bladder inflammation and overactivity, offering potential therapeutic avenues in urology (Funahashi et al., 2013).

Safety And Hazards

Rebamipide is toxic if swallowed . It may cause dizziness, drowsiness, thrombocytopenia, leucopenia, hypersensitivity and anaphylactoid reactions (e.g. hives, rash, itching, eczema), shock, jaundice . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

Orientations Futures

Rebamipide has been investigated for the treatment of Stomach Ulcer, Keratoconjunctivitis Sicca, and Gastric Adenoma and Early Gastric Cancer . There are ongoing studies on the efficacy and safety of 1% and 2% rebamipide clear solution in dry eye disease .

Propriétés

IUPAC Name

2-[(4-chlorobenzoyl)amino]-3-(2-oxo-1H-quinolin-4-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN2O4/c20-13-7-5-11(6-8-13)18(24)22-16(19(25)26)9-12-10-17(23)21-15-4-2-1-3-14(12)15/h1-8,10,16H,9H2,(H,21,23)(H,22,24)(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALLWOAVDORUJLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=O)N2)CC(C(=O)O)NC(=O)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8045937
Record name Rebamipide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8045937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Rebamipide

CAS RN

90098-04-7
Record name Rebamipide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90098-04-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Rebamipide [INN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090098047
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Rebamipide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11656
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name rebamipide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758955
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Rebamipide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8045937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Rebamipide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name REBAMIPIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LR583V32ZR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Rebamipide
Reactant of Route 2
Reactant of Route 2
Rebamipide
Reactant of Route 3
Reactant of Route 3
Rebamipide
Reactant of Route 4
Reactant of Route 4
Rebamipide
Reactant of Route 5
Reactant of Route 5
Rebamipide
Reactant of Route 6
Rebamipide

Citations

For This Compound
8,050
Citations
T Arakawa, K Higuchi, Y Fujiwara, T Watanabe… - Digestive diseases and …, 2005 - Springer
… rebamipide on gastric cancer growth has also been shown. In this issue we reviewed recent advances in understanding of rebamipide’… the current views on rebamipide’s mechanisms of …
Number of citations: 182 link.springer.com
S Zhang, Q Qing, Y Bai, H Mao, W Zhu, Q Chen… - Digestive diseases and …, 2013 - Springer
… rebamipide acted better than placebo against short-term NSAID-induced gastroduodenal injury. Separate studies showed rebamipide … Especially, rebamipide showed a beneficial effect …
Number of citations: 123 link.springer.com
MH Jaafar, SZ Safi, MP Tan, S Rampal… - Digestive diseases and …, 2018 - Springer
… the efficacy of rebamipide, a gastric … rebamipide with placebo or other treatments, involving human adults aged 18 years or over. All articles were required to contain rebamipide as their …
Number of citations: 81 link.springer.com
Y Naito, T Yoshikawa - Expert review of gastroenterology & …, 2010 - Taylor & Francis
… clinical profile of rebamipide and to explore further possibilities for additional indications. … 100 mg of rebamipide and the prescribed dosage is 100 mg three-times daily. Rebamipide was …
Number of citations: 186 www.tandfonline.com
BS Shin, CH Kim, YS Jun, CH Yoon, JI Rho… - Drug development …, 2004 - Taylor & Francis
… profiles of rebamipide and rebamipide lysinate … rebamipide lysinate dramatically improved at pH 5.1 (17‐fold increases) over free acid. Despite improved solubility profiles, rebamipide …
Number of citations: 27 www.tandfonline.com
VT Ivashkin, AS Trukhmanov… - Terapevticheskii …, 2020 - journals.eco-vector.com
… Rebamipide is a mucoprotective drug which was developed in Japan in 1990. The therapeutic effect of rebamipide … The combination of proton pump inhibitors and rebamipide is more …
Number of citations: 18 journals.eco-vector.com
T Arakawa, K Kobayashi, T Yoshikawa… - … diseases and sciences, 1998 - europepmc.org
… In a preliminary clinical study, rebamipide improved the quality of gastric ulcer healing and … of rebamipide's action. These studies demonstrated unique properties of rebamipide and …
Number of citations: 232 europepmc.org
MY Zvyaglova, OV Knyazev, AI Parfenov - Terapevticheskii arkhiv, 2020 - ter-arkhiv.ru
Rebamipide is a cytoprotector developed in Japan where it has been successfully used for the treatment of stomach diseases for 30 years. Initially discovered effects of the drug …
Number of citations: 19 ter-arkhiv.ru
T Nishizawa, Y Nishizawa, N Yahagi… - Journal of …, 2014 - Wiley Online Library
… that the application of rebamipide during the eradication of … systematically evaluated whether rebamipide improves the … comparing rebamipide supplementation with non-rebamipide…
Number of citations: 82 onlinelibrary.wiley.com
…, Rebamipide Ophthalmic Suspension Phase II Study … - Ophthalmology, 2012 - Elsevier
OBJECTIVE: To investigate the dose response for efficacy of 1% and 2% rebamipide ophthalmic suspension compared with placebo in patients with dry eye. DESIGN: A randomized, …
Number of citations: 120 www.sciencedirect.com

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.